molecular formula C15H19NO3 B1351248 Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate CAS No. 259683-56-2

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

Cat. No. B1351248
M. Wt: 261.32 g/mol
InChI Key: XYGFKYRHCMLPNU-UHFFFAOYSA-N
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Description

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. The specific structure of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate suggests it is a piperidine derivative with a formyl group attached to the phenyl ring and an ethyl ester group at the 4-position of the piperidine ring.

Synthesis Analysis

The synthesis of related piperidine compounds has been reported in various studies. For instance, the synthesis of tritium-labeled piperidinecarboxylic acid derivatives was achieved through a two-step process involving esterification and subsequent hydrolysis . Another study reported the synthesis of a piperidine derivative by reacting benzaldehyde, aniline, and ethylacetoacetate in the presence of a proline–Fe(III) complex . Additionally, ethyl 4-piperidinecarboxylate was synthesized from isonicotinic acid through esterification and hydrogenation, indicating the versatility of synthetic approaches for piperidine derivatives .

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using X-ray diffraction. For example, the crystal structure of a related compound, ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, was determined to crystallize in the triclinic space group with a flat boat conformation for the tetrahydropyridine ring . Similarly, substituted pyridinecarboxylates have been found to crystallize in various space groups with the piperidine ring adopting a distorted chair configuration .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be inferred from their functional groups. The formyl group on the phenyl ring is reactive and can participate in various organic reactions, such as nucleophilic addition or condensation reactions. The ester group can undergo hydrolysis, transesterification, or reduction reactions. The studies provided do not detail specific reactions for ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, but the reported syntheses and characterizations of similar compounds suggest a range of possible chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely depending on their substitution patterns. For instance, the presence of a formyl group can influence the compound's polarity and reactivity. The ester group can affect the compound's solubility in organic solvents. The crystal structures of related compounds reveal the presence of hydrogen bonding, which can impact the compound's melting point and solubility . The thermal stability of such compounds can be assessed through thermogravimetric analysis, as reported for a cyclohexadiene derivative .

Scientific Research Applications

Anticancer Potential Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate serves as a precursor in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which have shown promising results as anticancer agents. The derivatives synthesized in a study exhibited significant anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment. Further in vivo studies are needed to ascertain their therapeutic efficacy (Rehman et al., 2018).

Antibacterial and Antifungal Activities Research involving the condensation of ethyl 3-amino-2-benzofuran carboxylate with phenyl isocyanate, followed by reactions with piperidine, led to the synthesis of compounds screened for their antibacterial and antifungal activities. This indicates a potential application of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate derivatives in combating microbial infections (Bodke & Sangapure, 2003).

Enzyme Inhibition for Neurological Disorders Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate derivatives were investigated for their ability to inhibit specific enzymes related to neurological disorders. The synthesis and evaluation of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives showed promising acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These findings suggest potential applications in treating diseases associated with cholinesterase dysfunction, such as Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Antituberculosis Activity The development of thiazole-aminopiperidine hybrid analogues, which include ethyl 1-(2-formylphenyl)piperidine-4-carboxylate derivatives, demonstrated significant antituberculosis activity. These compounds inhibited Mycobacterium tuberculosis with notable efficacy, offering a potential new avenue for tuberculosis treatment (Jeankumar et al., 2013).

Synthesis of Radioligands for Neuroimaging In the quest to visualize GABAergic neurotransmission in vivo, derivatives of ethyl 1-(2-formylphenyl)piperidine-4-carboxylate were utilized in the synthesis of a new ^18F-fluorine labeled GABA transporter ligand. This work represents a significant step towards developing tools for diagnosing and researching neurological diseases related to GABAergic dysfunction, such as epilepsy, Huntington's disease, and Parkinson's syndrome (Schirrmacher et al., 2001).

Future Directions

The future directions for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate are not readily available in the searched resources. However, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry4.


Please note that this information is based on the available resources and may not be exhaustive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGFKYRHCMLPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383974
Record name ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate

CAS RN

259683-56-2
Record name ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
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